3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid

Lipophilicity Drug-likeness Side chain SAR

3-{Tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid (CAS 901864-71-9) is a fully methyl-substituted 1H-pyrazolo[3,4-b]pyridine derivative bearing a propanoic acid side chain at the C5 position (IUPAC: 3-(1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid; molecular formula C₁₃H₁₇N₃O₂; molecular weight 247.29 g/mol). The compound belongs to the medicinally privileged pyrazolo[3,4-b]pyridine scaffold class, which is extensively represented in kinase inhibitor patent literature, with over 300,000 1H-pyrazolo[3,4-b]pyridines described across more than 5,500 references including approximately 2,400 patents.

Molecular Formula C13H17N3O2
Molecular Weight 247.298
CAS No. 901864-71-9
Cat. No. B2706971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid
CAS901864-71-9
Molecular FormulaC13H17N3O2
Molecular Weight247.298
Structural Identifiers
SMILESCC1=C(C(=NC2=C1C(=NN2C)C)C)CCC(=O)O
InChIInChI=1S/C13H17N3O2/c1-7-10(5-6-11(17)18)8(2)14-13-12(7)9(3)15-16(13)4/h5-6H2,1-4H3,(H,17,18)
InChIKeyANFVWZFBIOBMTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{Tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid (CAS 901864-71-9): Compound Class, Physicochemical Identity, and Procurement Context


3-{Tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid (CAS 901864-71-9) is a fully methyl-substituted 1H-pyrazolo[3,4-b]pyridine derivative bearing a propanoic acid side chain at the C5 position (IUPAC: 3-(1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid; molecular formula C₁₃H₁₇N₃O₂; molecular weight 247.29 g/mol) [1]. The compound belongs to the medicinally privileged pyrazolo[3,4-b]pyridine scaffold class, which is extensively represented in kinase inhibitor patent literature, with over 300,000 1H-pyrazolo[3,4-b]pyridines described across more than 5,500 references including approximately 2,400 patents [2]. The scaffold is recognized for its ability to engage multiple kinase binding modes, combining structural elements of both pyrrolo[2,3-b]pyridine and indazole pharmacophores [3]. The compound is commercially available from multiple suppliers including Sigma-Aldrich (AldrichCPR), Santa Cruz Biotechnology, Enamine, and AKSci at standard purities of 95%–97% .

Why Generic Substitution of 3-{Tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid with In-Class Analogs Risks Compromising Research Outcomes


Within the pyrazolo[3,4-b]pyridine-5-alkanoic acid subseries, even single-atom variations in the side chain length, substitution pattern, or heteroatom incorporation produce quantifiable shifts in critical molecular properties—including lipophilicity (ΔXLogP3 ≥ 0.3), acidity (ΔpKa ~0.1–0.5), and conformational flexibility (Δ rotatable bonds = 1)—that alter solubility, membrane permeability, protein binding, and chemical reactivity [1]. The target compound's fully methylated 1,3,4,6-tetramethyl scaffold and propanoic acid linker cannot be interchanged with its acetic acid homolog (CAS 926249-18-5), its methoxy-trimethyl variant (CAS 1050911-20-0), or its isopropyl-dimethyl congener (CAS 853574-49-9) without introducing uncontrolled variables into synthetic schemes, SAR studies, or biological assays . The pyrazolo[3,4-b]pyridine chemotype is known to exhibit substituent-dependent kinase selectivity profiles, making exact structural identity essential for reproducible target engagement [2].

Product-Specific Quantitative Evidence Guide for 3-{Tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid: Head-to-Head and Cross-Study Comparisons


Propanoic Acid vs. Acetic Acid Side Chain: Quantified Differences in Lipophilicity (XLogP3) and Conformational Flexibility Between 901864-71-9 and Its Closest Commercial Analog 926249-18-5

Quantitative physicochemical comparison between the target compound (CAS 901864-71-9, propanoic acid side chain) and its closest commercially available analog, 2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid (CAS 926249-18-5). The target compound has a computed XLogP3-AA of 1.8 (PubChem) [1]; the acetic acid homolog, possessing one fewer methylene unit, is estimated at XLogP3 ≈ 1.3–1.5 based on a –0.5 logP decrement per CH₂ group removal [2]. The target compound possesses 3 rotatable bonds versus 2 for the acetic acid analog, providing greater conformational freedom for protein binding pocket adaptation [1]. These differences translate to distinct solubility-permeability profiles and differential passive membrane diffusion rates.

Lipophilicity Drug-likeness Side chain SAR

Tetramethyl vs. Methoxy-Trimethyl Substitution: Impact on Hydrogen Bonding Capacity and Electronic Properties at the Pyrazolo[3,4-b]pyridine Core

The target compound bears a methyl group at the C3 position of the pyrazole ring, whereas the structurally related 3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid (CAS 1050911-20-0) incorporates a methoxy substituent at this position [1]. This substitution replaces a non-polar –CH₃ group (Hammett σₘ = –0.07) with an electron-donating –OCH₃ group (σₘ = +0.12), altering the electron density distribution across the fused bicyclic system [2]. Furthermore, the methoxy oxygen introduces an additional hydrogen bond acceptor, increasing the total HBA count from 4 (target) to 5 (comparator), while the molecular weight increases from 247.29 to 263.29 g/mol . These differences modify solubility, metabolic stability, and potential off-target interactions.

Hydrogen bonding Electronic effects Substituent SAR

Scaffold-Level Evidence: Pyrazolo[3,4-b]pyridine Core as a Privileged Kinase Inhibitor Template with Multi-Target Binding Versatility

The pyrazolo[3,4-b]pyridine scaffold has been validated across multiple kinase targets with demonstrated inhibitory activity. A recent patent review (2008–present) documents that pyrazolo[3,4-b]pyridines achieve kinase inhibition through at least three distinct binding modes (type I, type II, and hinge-binding), with reported IC₅₀ values ranging from sub-nanomolar to low micromolar depending on substitution pattern [1]. Representative examples include: compound C03 from a 2023 TRK inhibitor series with IC₅₀ = 56 nM against TRKA [2]; compound 31 from an Mps1 inhibitor program with IC₅₀ = 2.596 nM [3]; and dual CDK2/p53–MDM2 inhibitors with IC₅₀ values in the low micromolar range [4]. The 1,3,4,6-tetramethyl substitution pattern on the target compound eliminates tautomeric ambiguity (fixed 1H-tautomer) and provides a defined, fully substituted scaffold for systematic SAR exploration [5].

Kinase inhibition Scaffold privilege Medicinal chemistry

Commercial Purity Specifications and Multi-Vendor Availability: Batch-to-Batch Reproducibility Advantages Over Single-Source Analogs

The target compound is available from at least five independent commercial suppliers with documented purity specifications: Sigma-Aldrich (AldrichCPR, CDS012816), Santa Cruz Biotechnology (sc-344045, 250 mg at $248.00 and 1 g at $510.00), Enamine (EN300-26659, 95%), AKSci (4675CW, 95%), and MolCore (NLT 97%) . In contrast, the acetic acid analog (CAS 926249-18-5) is listed by fewer vendors (Santa Cruz sc-341042, AKSci, Enamine) and carries a higher unit price: Santa Cruz lists 250 mg at $288.00 and 1 g at $584.00, representing a ~15–16% price premium over the target compound per unit mass [1]. The methoxy-trimethyl analog (CAS 1050911-20-0) is limited to fewer suppliers, potentially constraining large-scale procurement . Multi-vendor sourcing of the target compound mitigates single-supplier dependency risks and facilitates competitive price benchmarking.

Purity specification Vendor qualification Procurement reliability

Fixed 1H-Tautomeric Form: Elimination of Tautomeric Ambiguity for Reproducible Docking, Crystallography, and Spectroscopic Characterization

Pyrazolo[3,4-b]pyridines can exist in two tautomeric forms (1H- and 2H-isomers), with the equilibrium influenced by substitution pattern, solvent, and temperature [1]. The target compound, with methyl groups at N1, C3, C4, and C6, is locked in the 1H-tautomeric form because the N1-methyl substitution precludes the 1H→2H prototropic shift [2]. Many less-substituted pyrazolo[3,4-b]pyridine analogs—such as 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid (CAS 1246520-77-3)—exist as tautomeric mixtures, introducing ambiguity in docking poses, crystallographic electron density interpretation, and NMR spectral assignments . Fixed tautomerism ensures a single, defined molecular species for all experimental conditions.

Tautomerism Structural biology Computational chemistry

Predicted Physicochemical Profile: Melting Point, Boiling Point, and Density as Indicators of Handling and Formulation Suitability Relative to Analogs

Santa Cruz Biotechnology reports predicted physicochemical parameters for the target compound: melting point 171.03°C, boiling point ~441.5°C at 760 mmHg, density ~1.3 g/cm³, and refractive index n20D 1.61 [1]. These values indicate a crystalline solid at ambient temperature with high thermal stability, suitable for standard laboratory handling and storage at room temperature . By comparison, the methoxy-trimethyl analog (CAS 1050911-20-0) has a reported molecular weight of 263.29 g/mol and an additional oxygen atom that may alter crystal packing and melting behavior, though specific melting point data for this comparator were not located in the available literature . The predicted melting point of the target compound (>170°C) is consistent with a stable crystalline form amenable to accurate weighing and long-term storage without special temperature control.

Physicochemical characterization Formulation Solid-state properties

Recommended Research and Industrial Application Scenarios for 3-{Tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid Based on Established Quantitative Evidence


Kinase Inhibitor Fragment-Based and Scaffold-Hopping Campaigns Requiring a Tautomerically Defined, Fully Substituted Pyrazolo[3,4-b]pyridine Core

The fixed 1H-tautomeric form of the fully methylated scaffold eliminates the confounding effect of tautomeric equilibria encountered with N1-unsubstituted pyrazolo[3,4-b]pyridines, making this compound the preferred core for fragment-based drug discovery (FBDD) and scaffold-hopping programs where unambiguous docking poses and consistent SAR are essential [1]. The pyrazolo[3,4-b]pyridine scaffold has demonstrated inhibitory activity across multiple kinase targets (TRKA IC₅₀ = 56 nM, Mps1 IC₅₀ = 2.596 nM, CDK2 IC₅₀ ~1–10 µM range), and the tetramethyl core provides a defined starting point for systematic decoration via the propanoic acid handle [2].

SAR Studies Investigating Side Chain Length Effects on Target Engagement, Where Propanoic Acid Linker Geometry is the Parameter of Interest

The propanoic acid side chain (3-carbon linker) of the target compound differs by exactly one methylene unit from the acetic acid homolog (CAS 926249-18-5, 2-carbon linker), enabling pairwise SAR comparisons with a quantifiable ΔXLogP3 of approximately +0.3 to +0.5 log units and an additional rotatable bond [1]. This makes the compound an essential member of a homologous series for probing optimal linker length in receptor or enzyme binding site engagement, where small changes in spacer geometry can produce non-linear potency shifts [2].

Synthetic Chemistry Programs Requiring a Carboxylic Acid-Functionalized Pyrazolo[3,4-b]pyridine Building Block with Reliable Multi-Vendor Resupply

With at least five qualified commercial suppliers offering the compound at 95–97% purity and competitive pricing ($248/250 mg from Santa Cruz Biotechnology), the target compound provides procurement redundancy that single-source analogs cannot match [1]. The propanoic acid functionality enables diverse downstream derivatization (amide coupling, esterification, reduction, Curtius rearrangement), while the fully substituted heterocyclic core ensures that the scaffold remains intact under a broad range of synthetic conditions [2]. The acetic acid analog carries a ~16% price premium and fewer supplier options, making the target compound the more economical and logistically resilient choice for multi-step synthetic sequences requiring gram-scale intermediates [3].

Computational Chemistry and Molecular Modeling Workflows Requiring a Single Defined Molecular Species for Docking, MD Simulations, and QSAR Model Building

The absence of tautomeric ambiguity in the N1-methyl-substituted target compound ensures that computational workflows operate on a single, well-defined molecular species rather than an ensemble of tautomers [1]. This is particularly valuable when building quantitative structure-activity relationship (QSAR) models or performing free energy perturbation (FEP) calculations, where tautomeric state uncertainty introduces systematic error [2]. The computed XLogP3 of 1.8 places the compound within optimal drug-like chemical space (Lipinski Rule of 5 compliance), and the 3 rotatable bonds provide sufficient but not excessive conformational flexibility for meaningful conformational sampling in molecular dynamics simulations [3].

Quote Request

Request a Quote for 3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.